molecular formula C22H19N5O5S B11238614 methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate

methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate

Katalognummer: B11238614
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: ANOZGQIGLLFSHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a pyrazolo[3,4-d]pyrimidin-4-one derivative characterized by a 2-methoxyphenyl group at position 1 and a sulfanyl-acetamido-benzoate methyl ester substituent at position 5. The pyrazolo[3,4-d]pyrimidinone core is a heterocyclic scaffold known for its versatility in medicinal and agrochemical applications. The 2-methoxyphenyl group enhances lipophilicity and may influence binding interactions, while the sulfanyl-acetamido linker and methyl benzoate moiety likely contribute to solubility and metabolic stability.

Eigenschaften

Molekularformel

C22H19N5O5S

Molekulargewicht

465.5 g/mol

IUPAC-Name

methyl 4-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H19N5O5S/c1-31-17-6-4-3-5-16(17)27-19-15(11-23-27)20(29)26-22(25-19)33-12-18(28)24-14-9-7-13(8-10-14)21(30)32-2/h3-11H,12H2,1-2H3,(H,24,28)(H,25,26,29)

InChI-Schlüssel

ANOZGQIGLLFSHR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppen innerhalb des Pyrazolo[3,4-d]pyrimidin-Kerns angreifen und möglicherweise Alkohol-Derivate ergeben.

    Substitution: Die aromatischen Ringe in der Verbindung können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure.

    Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

    Substitutionsreagenzien: Halogene (z. B. Brom, Chlor), Nitrierungsmittel (z. B. Salpetersäure).

Hauptprodukte

    Oxidation: Sulfoxide, Sulfone.

    Reduktion: Alkohol-Derivate.

    Substitution: Halogenierte oder nitrierte Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. A study evaluated methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate against various cancer cell lines. The compound demonstrated high inhibitory activity with an IC50 value comparable to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The efficacy of methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate can be linked to its structural components:

  • Pyrazolo[3,4-d]pyrimidine Core : This core structure is pivotal for its anticancer activity and is recognized as a pharmacophore in numerous anticancer agents.
  • Sulfanyl and Acetamido Groups : These functional groups enhance the compound's binding affinity to target proteins and improve solubility and bioavailability.

Antitumor Efficacy

A comprehensive study investigated the antitumor efficacy of methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate against several cancer cell lines:

Cell LineIC50 (µM)Reference
A5492.24
MCF-71.74
PC-3Not reported

These results indicate that the compound exhibits potent anticancer activity across different tumor types.

In Vivo Studies

Further research involving animal models demonstrated that treatment with methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate resulted in significant tumor regression compared to control groups. The findings support its potential for development as a novel anticancer therapy.

Wirkmechanismus

The mechanism of action of methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives from the provided evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Example 53 () Compounds 6,7 () Compounds 14,17–19 ()
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one
Position 1 Substituent 2-Methoxyphenyl 1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl Phenyl Substituted phenyl
Position 6 Substituent Sulfanyl-acetamido-benzoate methyl ester Sulfonamide group Phenoxy-propionic acid methyl ester Phenyl via ketone
Biological Activity Not explicitly reported (hypothesized agrochemical/pharmacological activity) Likely therapeutic (patent context) Herbicidal (root inhibition in plants) Not reported
Synthesis Method Not detailed in evidence Suzuki coupling with boronic acids Aza-Wittig and annulation reaction Acid-catalyzed cyclization
Key Functional Groups Sulfanyl, methyl ester, methoxyphenyl Fluorophenyl, chromenone, sulfonamide Phenoxy, ester Thiazolo fused ring, ketone
Reference -

Structural and Functional Insights

Core Modifications: The target compound shares the pyrazolo[3,4-d]pyrimidin-4-one core with Examples 4 and 3. However, compounds in incorporate a fused thiazolo ring, which increases structural rigidity and may alter electronic properties . Example 53 () retains the pyrazolo[3,4-d]pyrimidinone core but introduces a chromenone moiety, likely enhancing π-π stacking interactions in biological targets .

Substituent Effects: Position 1: The 2-methoxyphenyl group in the target compound contrasts with the fluorophenyl-chromenone hybrid in Example 53. Methoxy groups generally improve membrane permeability, while fluorine atoms (as in Example 53) enhance metabolic stability and binding affinity . Position 6: The sulfanyl-acetamido-benzoate methyl ester in the target compound differs from the phenoxy-propionate esters in .

For instance, acid-catalyzed cyclization () or Suzuki coupling () could be adapted for introducing the 2-methoxyphenyl or benzoate groups .

Biological Implications: Compounds with phenoxy-propionate esters () exhibit herbicidal activity, implying that the target’s methyl benzoate group may serve a similar role in agrochemical design . Example 53’s sulfonamide group () is common in therapeutic agents, suggesting the target’s acetamido linker could be optimized for drug discovery .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The 2-methoxyphenyl and methyl ester groups in the target compound likely increase lipophilicity (logP) compared to the polar sulfonamide in Example 53. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Biologische Aktivität

Methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on existing literature, highlighting its anticancer properties, antimicrobial effects, and mechanisms of action.

Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that include the formation of the pyrazolo-pyrimidine scaffold followed by functionalization to introduce various substituents.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer activity. For example:

  • In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values often in the micromolar range. Specifically, a related compound demonstrated an IC50 value of 1.74 µM against MCF-7 cells .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. The ability to target these kinases makes such compounds promising candidates for cancer therapy .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1MCF-71.74
2HepG23.25
3A54926

Antimicrobial Activity

In addition to anticancer properties, methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate has shown potential antimicrobial activity:

  • Bacterial Inhibition : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli. The dual action against cancer cells and bacteria is particularly advantageous in treating cancer patients who are at higher risk for infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
1S. aureus12.5 µg/mL
2E. coli15 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Efficacy : A study highlighted that specific pyrazolo[3,4-d]pyrimidines significantly reduced tumor volumes in vivo by targeting specific kinases associated with tumor growth .
  • Antibacterial Properties : Another investigation reported that certain derivatives exhibited enhanced antibacterial activity when used in combination with conventional antibiotics like ampicillin and kanamycin .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 4-(2-{[1-(2-methoxyphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves sequential coupling of the pyrazolo[3,4-d]pyrimidin-6-thiol core with a chloroacetamide intermediate, followed by esterification. Key steps include:
  • Thiol-Activation : Use Mitsunobu conditions or nucleophilic substitution (e.g., with chloroacetyl chloride) to attach the sulfanylacetamido group. Optimize stoichiometry (e.g., 1.2 equivalents of chloroacetyl chloride) to minimize byproducts .
  • Esterification : Employ HATU/DMAP coupling for the benzoate moiety under anhydrous conditions (yields ~70–83% reported for analogous compounds) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?

  • Methodological Answer :
  • 1H NMR : Focus on diagnostic signals:
  • Pyrazolo[3,4-d]pyrimidin-4-one NH proton at δ 10.5–12.0 ppm (DMSO-d6, broad singlet).
  • Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–8.5 ppm) .
  • LC-MS : Confirm molecular weight ([M+H]+ expected at ~450–460 Da) and monitor fragmentation patterns (e.g., loss of CO2 from the benzoate group) .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., conformation of the sulfanyl bridge) using single-crystal data .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., hepatic microsomal assays) to identify metabolic liabilities (e.g., ester hydrolysis). Use deuterated analogs or prodrug modifications to enhance bioavailability .
  • Target Engagement Assays : Employ CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo, ensuring observed activity correlates with mechanism .
  • Dose-Response Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on half-life data (t1/2) from rodent PK studies .

Q. How can the structure-activity relationship (SAR) be explored to enhance selectivity for kinase targets?

  • Methodological Answer :
  • Core Modifications : Substitute the 2-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, NO2) to modulate H-bonding with ATP-binding pockets .
  • Sulfanyl Linker Optimization : Replace the thioether with sulfone or methylene groups to assess steric/electronic effects on binding (IC50 comparisons) .
  • In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase isoforms (e.g., JAK2 vs. ABL1) and prioritize synthetic targets .

Q. What analytical methods are critical for detecting and quantifying degradation products under accelerated stability conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40°C/75% RH), acidic/basic hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2O2). Monitor via:
  • HPLC-DAD/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate degradants.
  • QbD Approach : Apply ICH Q1A guidelines to establish degradation pathways (e.g., ester hydrolysis → benzoic acid derivative) .

Methodological Design & Data Analysis

Q. How can reaction regioselectivity challenges during pyrazolo[3,4-d]pyrimidin synthesis be mitigated?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily protect the 4-oxo group (e.g., as a TMS ether) to direct sulfanyl-acetamido coupling to the 6-position .
  • Catalytic Control : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling of aryl boronic acids to avoid competing side reactions .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer :
  • Probit Analysis : Calculate LD50 values using nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .
  • ANOVA with Tukey’s Test : Compare organ-specific toxicity (e.g., liver enzymes ALT/AST) across dose groups (p < 0.05 threshold) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.